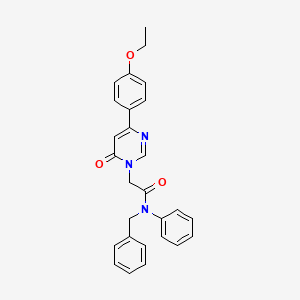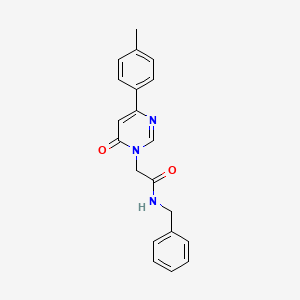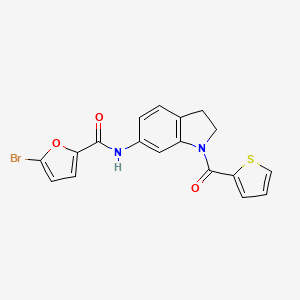
5-bromo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-2-carboxamide
Overview
Description
5-bromo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the indole and thiophene intermediates. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole core . The thiophene ring can be introduced through a Friedel-Crafts acylation reaction using thiophene-2-carbonyl chloride. The final step involves coupling the indole and thiophene intermediates with furan-2-carboxylic acid under amide bond-forming conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and the Friedel-Crafts acylation, as well as the use of automated systems for the final coupling reaction. The choice of solvents, catalysts, and reaction conditions would be optimized to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the thiophene ring can be reduced to form alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the thiophene ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-bromo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, including serotonin and dopamine receptors, which are involved in various physiological processes . The thiophene and furan rings may enhance the compound’s binding affinity and selectivity for these targets, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-thiophenecarboxaldehyde: A simpler thiophene derivative used as an intermediate in organic synthesis.
5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide: A related compound with a thiazole ring instead of an indole ring.
Uniqueness
5-bromo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-2-carboxamide is unique due to its combination of indole, thiophene, and furan rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to simpler derivatives .
Properties
IUPAC Name |
5-bromo-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O3S/c19-16-6-5-14(24-16)17(22)20-12-4-3-11-7-8-21(13(11)10-12)18(23)15-2-1-9-25-15/h1-6,9-10H,7-8H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZMWKNCDVEOOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC=C(O3)Br)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B3402284.png)
![(2E)-N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide hydrochloride](/img/structure/B3402300.png)
![(E)-1-allyl-2-styryl-1H-benzo[d]imidazole](/img/structure/B3402301.png)
![2-benzyl-5-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B3402302.png)
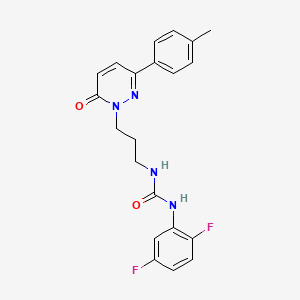
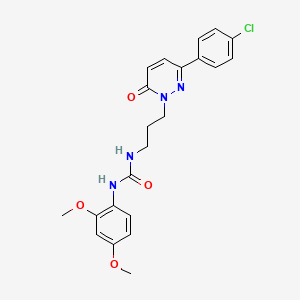
![1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea](/img/structure/B3402313.png)
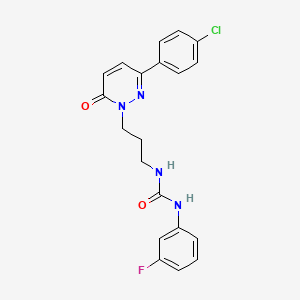
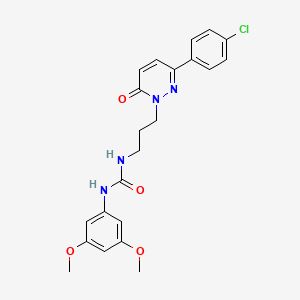
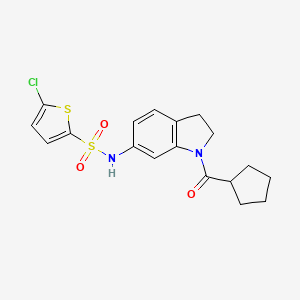

![4-[6-(2,4-dimethylphenyl)pyridazin-3-yl]-N-(2-fluorophenyl)piperazine-1-carboxamide](/img/structure/B3402342.png)
